N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-phenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-13-7-6-12(16(17)18)8-10(13)9-15-11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTADUGPGNPAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355145 | |
| Record name | ZINC00293861 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34595-14-7 | |
| Record name | ZINC00293861 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Condensation Reactions for Schiff Base Formation
The primary route to synthesizing N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline is through the condensation reaction of a primary amine with an aldehyde, a cornerstone reaction in organic chemistry for forming a carbon-nitrogen double bond, also known as an imine or azomethine group.
The synthesis of the title compound is achieved through the direct condensation of 2-chloro-5-nitrobenzaldehyde (B167295) with aniline (B41778). The reaction mechanism initiates with the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbonyl carbon of the 2-chloro-5-nitrobenzaldehyde. This is followed by a proton transfer, leading to the formation of a hemiaminal (or carbinolamine) intermediate. The reaction is typically driven to completion by the elimination of a water molecule from the hemiaminal, often facilitated by azeotropic distillation or the use of a dehydrating agent. The final step, the acid-catalyzed dehydration of the carbinolamine, is generally the rate-determining step in Schiff base formation. jconsortium.com The "E" configuration in the compound's name denotes the stereochemistry about the C=N double bond, where the substituent groups are on opposite sides.
A general procedure involves refluxing equimolar amounts of the aldehyde and aniline in a suitable solvent, such as ethanol (B145695). jetir.orgnih.gov The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be purified by recrystallization. jetir.org
While the condensation can proceed without a catalyst, the efficiency and yield are significantly enhanced by the presence of a catalyst. The choice of catalyst can influence reaction rates and equilibrium position.
Acidic Catalysis : This is the most common method for promoting Schiff base formation. A small amount of an acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. However, the acid concentration must be carefully controlled; excessive acidity can protonate the amine, rendering it non-nucleophilic and inhibiting the reaction. jconsortium.com Commonly used acid catalysts include glacial acetic acid, p-toluenesulfonic acid (p-TsOH), and mineral acids like HCl. jetir.orgscirp.orgnih.gov
Metal Catalysis : Various metal-based catalysts have been explored for imine synthesis, often in the context of one-pot reactions or for activating challenging substrates. Lewis acids such as FeCl₃, In(OTf)₃, and various copper and silver salts have been shown to catalyze the formation of related imine intermediates. nih.gov For instance, nano-gold catalysts on an iron oxide support have been used in tandem reactions where a nitroarene is first reduced to an amine, which then condenses with an alcohol (oxidized in situ to an aldehyde) to form an imine. rsc.org
Organocatalysis : While less common for simple imine formation, organocatalysts can be employed. Research in this area is expanding, often focusing on enantioselective syntheses which are not relevant for this achiral molecule, but the principles of activating substrates via non-metallic catalysts are applicable.
| Catalyst Type | Example | Role in Reaction | Typical Conditions |
|---|---|---|---|
| Acidic | Glacial Acetic Acid | Protonates carbonyl group, activates it for nucleophilic attack. | Catalytic amount added to refluxing ethanol solution. jetir.org |
| Acidic | p-Toluenesulfonic acid (p-TsOH) | Strong acid catalyst, facilitates dehydration of hemiaminal. | Used in solvents like dichloromethane (B109758) (DCM) with heating. scirp.org |
| Metal (Lewis Acid) | FeCl₃, CuI, AgOTf | Coordinates to carbonyl oxygen, increasing electrophilicity. | Used in various organic solvents, often at elevated temperatures. nih.gov |
The choice of solvent is critical for optimizing the synthesis of this compound. The ideal solvent should dissolve the reactants while facilitating the removal of the water byproduct to drive the reaction forward.
Protic solvents like ethanol and methanol (B129727) are frequently used. researchgate.net They are effective at dissolving both the amine and aldehyde reactants, and the reaction is often carried out at the solvent's reflux temperature to provide the necessary activation energy. For less soluble reactants, a mixture of solvents, such as DMSO and methanol, may be employed. researchgate.net
Aprotic solvents like toluene (B28343) or dioxane can also be used, often in conjunction with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby shifting the equilibrium towards the product. nih.gov Reaction times can vary from a few hours to over a day depending on the reactivity of the substrates, the catalyst used, and the temperature. Optimization typically involves screening different solvents, catalysts, and temperatures to achieve the highest yield in the shortest time.
| Solvent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Ethanol/Methanol | Reflux (65-80°C) | Good solubility for many reactants, "green" solvent. researchgate.net | Water removal is less efficient without a drying agent. |
| Toluene | Reflux (~110°C) with Dean-Stark trap | Excellent for azeotropic water removal, drives equilibrium. nih.gov | Higher temperature, less environmentally friendly. |
| Dichloromethane (DCM) | Reflux (~40°C) | Low boiling point, easy to remove post-reaction. | Environmental and health concerns. |
| Tetrahydrofuran (THF) | Room temperature to reflux | Good solvent for a range of polarities. | Can form peroxides; water removal may require molecular sieves. |
In line with the principles of green chemistry, several eco-friendly methods have been developed for Schiff base synthesis that reduce waste, energy consumption, and the use of hazardous solvents. researchgate.net
Microwave-Assisted Synthesis : This technique has emerged as a powerful tool in organic synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.netscispace.com Reactions can be performed in minimal solvent or under solvent-free conditions, which significantly reduces waste. acs.org For example, the condensation of various aromatic aldehydes and amines has been achieved in 80-120 seconds with high yields using a natural acid catalyst under microwave irradiation. acs.org
Solvent-Free Synthesis : Performing the reaction without a solvent (neat) is a highly sustainable approach. scirp.org This can be achieved by grinding the solid reactants together, sometimes with a catalytic amount of acid, or by heating the neat mixture under microwave irradiation. This method eliminates the need for solvent purchase, purification, and disposal.
Aqueous Media and Sonication : Water is an ideal green solvent, and methods are being developed to utilize it for imine synthesis. Combining water with sonication has been shown to facilitate faster and more effective imine formation from aromatic aldehydes and amines, leading to high yields and purity while minimizing environmental impact. digitellinc.com
Derivatization and Further Chemical Modifications
The this compound molecule possesses two primary functional groups that are amenable to further chemical transformation: the imine (C=N) double bond and the aromatic nitro (NO₂) group. The selective modification of these groups allows for the synthesis of a diverse range of derivatives.
Reduction is a key transformation for this Schiff base, yielding either a secondary amine from the imine or a primary aniline from the nitro group. The choice of reducing agent and reaction conditions determines the outcome.
Reduction of the Imine Group : The imine bond can be selectively reduced to a secondary amine, N-(2-chloro-5-nitrobenzyl)aniline. This is typically accomplished using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol or ethanol is a widely used and effective reagent for this purpose. researchgate.netacs.org It is generally chemoselective for the imine group in the presence of a nitro group, as nitroarenes are less reactive towards NaBH₄ under standard conditions. researchgate.net This transformation converts the planar, rigid C=N bond into a flexible C-N single bond, significantly altering the molecule's three-dimensional structure. researchgate.net
Reduction of the Nitro Group : The aromatic nitro group can be reduced to a primary amino group (-NH₂), yielding N-[(E)-(2-amino-5-chlorophenyl)methylidene]aniline. This transformation is fundamental in organic synthesis, and numerous methods are available.
Catalytic Hydrogenation : This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. A safer alternative is Catalytic Transfer Hydrogenation (CTH) , which uses a hydrogen donor in place of H₂ gas. frontiersin.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, or sodium borohydride in the presence of a suitable catalyst. frontiersin.orgresearchgate.net
Metal-Acid Systems : Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
Chemoselective Reduction : Achieving selective reduction of the nitro group while leaving the imine intact is a common requirement. Iron-catalyzed reductions using silanes as the reducing agent have shown high chemoselectivity for the nitro group over other functionalities. nih.govrsc.org Similarly, borane-THF complex (BH₃-THF) has been reported for the chemoselective reduction of certain aromatic nitro compounds. jrfglobal.com The choice of reductant is key; for instance, using phenylsilane (B129415) (PhSiH₃) with an iron catalyst can favor nitro reduction, whereas a more powerful reductant like pinacolborane (HBpin) might reduce both the nitro and imine groups. nih.gov
| Functional Group | Product | Reagent/Method | Selectivity |
|---|---|---|---|
| Imine (C=N) | Secondary Amine | Sodium Borohydride (NaBH₄) in Methanol | Highly selective for the imine over the nitro group. researchgate.netresearchgate.net |
| Nitro (NO₂) | Primary Amine | Catalytic Transfer Hydrogenation (e.g., Fe catalyst, HCOOH) | Can be highly selective for the nitro group. frontiersin.orgorganic-chemistry.org |
| Nitro (NO₂) | Primary Amine | Iron Powder (Fe) / HCl | Classic, robust method; may affect the imine under harsh conditions. |
| Nitro (NO₂) | Primary Amine | Iron catalyst / Phenylsilane (PhSiH₃) | Chemoselective for the nitro group in the presence of other reducible groups. nih.govrsc.org |
Functionalization at Aryl Moieties
The chemical structure of this compound possesses two distinct aryl rings that are susceptible to further functionalization, offering pathways to novel derivatives with potentially altered electronic, optical, or biological properties. The phenyl ring derived from aniline and the 2-chloro-5-nitrophenyl ring originating from the aldehyde each present different opportunities for electrophilic and nucleophilic substitution reactions.
Functionalization of the Aniline-Derived Phenyl Ring: The aniline-derived ring is generally more susceptible to electrophilic aromatic substitution. The imine group (-N=CH-) can influence the regioselectivity of these reactions. Depending on the reaction conditions, the nitrogen atom can either be protonated, acting as a deactivating, meta-directing group, or the lone pair can participate in resonance, potentially directing incoming electrophiles to the ortho and para positions. Common electrophilic substitution reactions that could be explored include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The specific outcomes of these reactions would be contingent on the chosen reagents and reaction conditions.
Functionalization of the 2-Chloro-5-Nitrophenyl Ring: This ring is highly electron-deficient due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the chloro group (-Cl). This deactivation makes electrophilic aromatic substitution challenging. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr). The nitro group, being strongly deactivating, particularly activates the positions ortho and para to it for nucleophilic attack. Therefore, the chlorine atom at the C-2 position is susceptible to displacement by various nucleophiles.
Potential nucleophilic substitution reactions on the 2-chloro-5-nitrophenyl moiety include:
Amination: Reaction with ammonia (B1221849) or primary/secondary amines to replace the chloro group with an amino functionality.
Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to introduce ether linkages.
Thiolation: Displacement by thiolates to form thioethers.
These functionalization strategies allow for the synthesis of a diverse library of derivatives of the parent Schiff base, enabling the tuning of its molecular properties for various applications.
Formation of Related Heterocyclic Compounds (e.g., Azetidinones)
Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds. A notable transformation is the cyclization of the imine functionality to form four-membered heterocyclic rings known as azetidinones, or β-lactams. The reaction of this compound with chloroacetyl chloride in the presence of a suitable base, such as triethylamine, is a well-established method for the synthesis of 2-azetidinones. chemijournal.com
The general mechanism for this [2+2] cycloaddition involves the following steps:
The base (triethylamine) deprotonates the chloroacetyl chloride to form a ketene (B1206846) intermediate.
The Schiff base, acting as the 2π component, reacts with the ketene (the other 2π component) in a concerted or stepwise manner.
The cycloaddition results in the formation of the four-membered β-lactam ring.
This reaction would yield a 1-phenyl-3-chloro-4-(2-chloro-5-nitrophenyl)azetidin-2-one. The stereochemistry of the resulting azetidinone is an important aspect of this synthesis. The reaction can be carried out under conventional heating or using microwave irradiation, which can sometimes lead to improved reaction times and yields. The resulting azetidinone derivatives are of significant interest due to their association with a wide range of biological activities.
Reaction Kinetics and Mechanistic Studies
Kinetic Analysis of Schiff Base Formation
The formation of this compound, a Schiff base, proceeds through the condensation reaction of 2-chloro-5-nitrobenzaldehyde and aniline. The kinetics of Schiff base formation are typically studied by monitoring the change in concentration of reactants or products over time, often using spectroscopic methods such as UV-Vis spectrophotometry. The reaction is generally reversible and can be catalyzed by either acids or bases.
The rate of this reaction is influenced by several factors, including the concentration of reactants, temperature, pH of the medium, and the nature of the solvent. Kinetic studies would involve determining the reaction order with respect to each reactant and the catalyst, as well as calculating the rate constant (k) under various conditions. The temperature dependence of the rate constant allows for the determination of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which provide insights into the transition state of the reaction.
Investigation of Rate-Determining Steps and Intermediates
The mechanism of Schiff base formation is generally accepted to proceed in two main stages:
Nucleophilic Addition: The nitrogen atom of the primary amine (aniline) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (2-chloro-5-nitrobenzaldehyde). This initial, typically rapid, step results in the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal).
Dehydration: The carbinolamine intermediate then undergoes elimination of a water molecule to form the C=N double bond of the imine (Schiff base).
Acid Catalysis: In acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a better leaving group (H₂O).
Base Catalysis: In basic conditions, the nitrogen atom can be deprotonated, facilitating the elimination of the hydroxide (B78521) ion.
The pH of the reaction medium plays a crucial role. At very low pH, the amine nucleophile can be protonated, reducing its nucleophilicity and slowing down the initial addition step. At very high pH, there may not be sufficient acid to catalyze the dehydration step effectively. Therefore, the reaction rate is often maximal at a mildly acidic or neutral pH. The specific intermediates, such as the carbinolamine, are generally unstable and not easily isolated but can be detected using spectroscopic techniques under specific conditions.
Substituent Effects on Reaction Rates and Selectivity
The electronic nature of the substituents on both the aldehyde and the aniline plays a significant role in the rate of Schiff base formation. These effects can be rationalized by considering their influence on the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine nitrogen.
In the case of this compound formation:
Substituents on the Benzaldehyde (B42025): The 2-chloro-5-nitrobenzaldehyde contains two strong electron-withdrawing groups, the chloro (-Cl) and nitro (-NO₂) groups. These groups increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the aromatic ring through inductive and resonance effects. This enhanced electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack by the aniline, thereby increasing the rate of the initial addition step. Kinetic studies on related systems, such as the reaction of substituted anilines with 2-chloro-5-nitropyridine, have shown that electron-withdrawing groups on the electrophile generally lead to an enhancement of the reaction rate. researchgate.net
Substituents on the Aniline: The nucleophilicity of the aniline nitrogen is crucial for the initial attack on the carbonyl carbon. Electron-donating groups on the aniline ring would increase the electron density on the nitrogen atom, making it a stronger nucleophile and thus increasing the reaction rate. Conversely, electron-withdrawing groups on the aniline would decrease its nucleophilicity and slow down the reaction. The relationship between the electronic properties of substituents and the reaction rate can often be quantified using Hammett plots, which correlate the logarithm of the rate constant with the substituent constant (σ). For nucleophilic substitution reactions involving anilines, negative ρ (rho) values are typically observed, indicating that the reaction is favored by electron-donating substituents on the nucleophile. researchgate.net
The combination of strong electron-withdrawing groups on the benzaldehyde and the unsubstituted aniline suggests that the formation of this compound is expected to be a relatively facile reaction.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Proton Environment Elucidation
A ¹H NMR spectrum of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline would provide a wealth of information. The most characteristic signal would be that of the imine proton (-CH=N-). This proton is in a unique electronic environment and typically appears as a singlet in the downfield region of the spectrum, generally between 8.0 and 9.0 ppm. For a similar compound, 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline, the imine proton signal was observed between 8.644 ppm and 8.732 ppm. jetir.org
The spectrum would also feature a complex series of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the seven protons on the two phenyl rings.
2-chloro-5-nitrophenyl ring: This ring has three protons. The proton ortho to the nitro group and meta to the chloro group would likely be the most downfield. The coupling patterns (doublets and doublets of doublets) and their associated coupling constants (J-values) would be critical in assigning each proton to its specific position on the ring. For the precursor, 2-chloro-5-nitrobenzaldehyde (B167295), the aromatic protons appear between 7.7 and 8.8 ppm. chemicalbook.com
Aniline (B41778) ring: This ring contributes five protons. These would appear as a set of multiplets, with the ortho-protons (adjacent to the imine nitrogen) typically being the most deshielded of this ring system, followed by the para- and meta-protons.
The integration of these signal areas would correspond to the number of protons they represent (e.g., 1H for the imine, and a total of 7H for the aromatic protons).
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the molecule would produce a distinct signal.
Key expected signals include:
Imine Carbon (-C=N-): This carbon is significantly deshielded and would appear far downfield, typically in the range of 150-165 ppm.
Aromatic Carbons: The twelve carbons of the two aromatic rings would generate a series of signals between approximately 110 and 150 ppm. The carbons directly bonded to the electron-withdrawing nitro group (C-NO₂) and the electronegative chlorine atom (C-Cl) would have characteristic chemical shifts. Carbons attached to nitrogen (C-N) would also be readily identifiable.
The following table outlines the expected ¹³C NMR signals for the compound.
| Carbon Atom | Expected Chemical Shift (ppm) | Description |
| Imine Carbon (CH=N) | 150 - 165 | Downfield due to bonding with nitrogen. |
| C-Cl | 130 - 140 | Carbon attached to chlorine. |
| C-NO₂ | 145 - 155 | Carbon attached to the nitro group. |
| Aromatic C-N | 140 - 150 | Carbons attached to the imine nitrogen. |
| Aromatic C-H & C-C | 110 - 140 | Remaining carbons of the phenyl rings. |
Two-Dimensional NMR Techniques for Structural Connectivity
To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the coupled protons within the 2-chloro-5-nitrophenyl ring and separately within the aniline ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For this molecule, a key NOESY correlation would be expected between the imine proton and the ortho-protons of the aniline ring, providing evidence for the molecule's conformation around the C-N single bond.
Analysis of Chemical Shifts, Coupling Constants, and Signal Integrations for Conformational Insights
A detailed analysis of NMR data provides insights into the molecule's conformation. The chemical shifts are influenced by the electronic effects of the substituents (the electron-withdrawing chloro and nitro groups). The magnitude of the proton-proton coupling constants (J-values) confirms the substitution pattern on the aromatic rings (ortho, meta, para relationships). The (E)-configuration of the C=N double bond, as indicated in the name, is the more stable and commonly synthesized isomer, a fact that could be further supported by NOESY data.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint.
Vibrational Mode Analysis of the Imine Group and Aromatic Rings
The analysis of the vibrational spectra would focus on identifying key functional groups.
Imine Group (C=N): The C=N stretching vibration is a key diagnostic peak for Schiff bases. It typically appears as a strong band in the IR spectrum in the region of 1600-1650 cm⁻¹. In a study of a related compound, 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the C=N stretch was observed at 1602.71 cm⁻¹. nih.gov
Nitro Group (NO₂): The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch (typically 1500-1570 cm⁻¹) and a symmetric stretch (typically 1300-1370 cm⁻¹). For the aforementioned related compound, the NO₂ stretch was found at 1503.00 cm⁻¹. nih.gov
Aromatic Rings: The spectra would be rich with bands corresponding to the aromatic rings. These include C-H stretching vibrations (above 3000 cm⁻¹), C=C stretching vibrations within the ring (typically in the 1450-1600 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 680-900 cm⁻¹ region), the exact positions of which are indicative of the substitution pattern.
C-Cl Bond: The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Imine C=N | Stretching | 1600 - 1650 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| Nitro NO₂ | Asymmetric Stretching | 1500 - 1570 | Strong |
| Nitro NO₂ | Symmetric Stretching | 1300 - 1370 | Strong |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
| Aromatic C-H | Out-of-plane Bending | 680 - 900 | Strong |
By employing this comprehensive suite of spectroscopic techniques, the precise chemical structure, connectivity, and key vibrational characteristics of this compound can be unequivocally determined.
Identification of Characteristic Functional Group Frequencies
The Fourier-Transform Infrared (FT-IR) spectrum of this compound is instrumental in identifying its key functional groups. While specific experimental data for this exact compound is not widely available, analysis of closely related structures, such as other Schiff bases and substituted anilines, allows for the confident assignment of its characteristic vibrational frequencies.
A prominent feature in the FT-IR spectrum is the stretching vibration of the imine group (C=N). For similar Schiff bases, this band typically appears in the region of 1600-1630 cm⁻¹. For instance, in 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the C=N stretching vibration is observed at 1602.71 cm⁻¹. nih.gov Therefore, a strong absorption band in this region is expected for the title compound, confirming the presence of the azomethine linkage.
The nitro group (NO₂) vibrations are also key identifiers. These are characterized by two distinct stretching bands: an asymmetric stretch (νas(NO₂)) and a symmetric stretch (νs(NO₂)). The asymmetric stretch is typically found in the 1500-1570 cm⁻¹ range, while the symmetric stretch appears between 1300-1370 cm⁻¹. For example, the NO₂ group in a related dichloro-substituted thiophene (B33073) aniline compound is observed at 1503.00 cm⁻¹. nih.gov
Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-Cl stretching vibration from the chloro-substituted phenyl ring would likely be observed in the fingerprint region, typically between 600-800 cm⁻¹. The C-N stretching vibration of the aniline moiety is also anticipated in the fingerprint region, generally around 1200-1350 cm⁻¹.
Table 1: Predicted Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Imine (C=N) | Stretching | 1600 - 1630 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |
| C-N | Stretching | 1200 - 1350 |
Comparison of Experimental and Theoretically Calculated Vibrational Spectra
A powerful approach for the detailed analysis of vibrational spectra involves the comparison of experimentally obtained data with theoretically calculated spectra. This is often achieved using computational methods such as Density Functional Theory (DFT). While a specific experimental FT-IR spectrum for this compound is not available in the cited literature, the principles of such a comparative analysis are well-established for analogous molecules.
Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. The comparison with experimental data allows for a more precise assignment of the observed absorption bands to specific vibrational modes within the molecule. For similar aniline derivatives, DFT calculations have shown good agreement with experimental FT-IR and FT-Raman spectra.
In a hypothetical comparative study for the title compound, a DFT calculation would likely predict the vibrational modes corresponding to the stretching and bending of the C=N, NO₂, C-Cl, and aromatic C-H and C=C bonds, as outlined in Table 1. Discrepancies between the experimental and scaled theoretical frequencies can provide insights into intermolecular interactions in the solid state, which are not accounted for in gas-phase theoretical calculations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Spectra and Band Assignment
The electronic absorption spectrum of this compound, determined by UV-Vis spectroscopy, is expected to exhibit characteristic absorption bands corresponding to various electronic transitions within the molecule. Based on studies of related N-benzylideneaniline derivatives, two main absorption bands are anticipated.
The first band, typically observed at shorter wavelengths, is attributed to π-π* transitions within the aromatic rings. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The second, longer-wavelength band is generally assigned to n-π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom of the imine group) to an antibonding π* orbital. For some N-benzylideneaniline compounds, these transitions have been reported in the range of 250-450 nm.
Solvatochromic Behavior and Solvent Polarity Effects
The UV-Vis absorption spectrum of this compound is expected to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This behavior arises from differential solvation of the ground and excited states of the molecule.
In polar solvents, it is common for the n-π* transition to undergo a hypsochromic (blue) shift, while the π-π* transition may experience a bathochromic (red) shift. The blue shift of the n-π* band is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for excitation. Conversely, the excited state of the π-π* transition is often more polar than the ground state, leading to its stabilization in a polar solvent and a resulting red shift. The study of solvatochromic shifts can therefore provide valuable information about the nature of the electronic transitions and the polarity of the molecule in its different electronic states.
Investigation of Charge Transfer Transitions
The molecular structure of this compound, with its electron-donating aniline moiety and electron-withdrawing nitro-substituted phenyl group connected by a π-conjugated imine bridge, is conducive to intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the aniline part, to the lowest unoccupied molecular orbital (LUMO), often centered on the nitrophenyl fragment.
This ICT transition can give rise to a distinct absorption band in the UV-Vis spectrum, which is often broad and sensitive to solvent polarity. In polar solvents, the charge-separated excited state is stabilized, which can lead to a red shift of the ICT band. The investigation of these charge transfer phenomena is crucial for understanding the photophysical properties of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound.
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. Cleavage of the C-N single bond between the aniline ring and the imine nitrogen could lead to the formation of fragment ions corresponding to the 2-chloro-5-nitrophenylmethylidene cation and the aniline radical cation (or vice versa). Further fragmentation of the 2-chloro-5-nitrophenylmethylidene fragment could involve the loss of the nitro group (as NO₂ or NO) and the chlorine atom. The fragmentation of the aniline portion would likely follow pathways typical for aromatic amines. The presence of chlorine would also be indicated by the characteristic isotopic pattern of the fragment ions containing it.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (proposed) | Proposed Fragment Ion |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-NO₂]⁺ | Loss of a nitro group |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [C₇H₄ClNO]⁺ | 2-chloro-5-nitrophenylmethylidene cation |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline |
| Aniline |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₃H₉ClN₂O₂) can be calculated by summing the exact masses of its constituent isotopes.
Table 1: Theoretical Isotopic Mass Data for this compound
| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 13 | 156.000000 |
| Hydrogen | ¹H | 1.007825 | 9 | 9.070425 |
| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |
| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |
| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |
| Total | | | | 260.035256 |
An experimental HRMS analysis would be expected to yield a mass value extremely close to this calculated theoretical mass, typically within a few parts per million (ppm), confirming the elemental composition. However, specific experimental HRMS data for this compound has not been located in the searched literature.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry not only provides the molecular mass but also induces fragmentation of the molecule. The resulting pattern of fragment ions is unique to the compound's structure and serves as a molecular fingerprint, allowing for structural confirmation.
For this compound, key fragmentations would be anticipated at the weaker bonds, such as the imine (C=N) bond and bonds adjacent to the aromatic rings. Cleavage of the C-N single bond or the C=N double bond would lead to characteristic fragment ions. While a detailed experimental fragmentation pattern is not available, a theoretical analysis suggests the potential observation of fragments corresponding to the anilino and the 2-chloro-5-nitrophenylmethylidene moieties.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula, C₁₃H₉ClN₂O₂. This comparison is a crucial checkpoint for purity.
The theoretical elemental composition can be calculated using the molecular weight of the compound (260.68 g/mol ).
Table 2: Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 59.90% | Data not available |
| Hydrogen (H) | 3.48% | Data not available |
Published experimental CHN analysis results for this compound could not be found in the reviewed sources. A successful synthesis and purification would be validated if the experimental percentages closely match the theoretical values presented above.
Crystallographic Data for this compound Not Found
Following a comprehensive search of scientific databases and scholarly publications, a single-crystal X-ray diffraction (SC-XRD) study for the specific chemical compound This compound could not be located. The successful generation of the requested article, with its detailed focus on crystallographic analysis and supramolecular interactions, is entirely contingent upon the availability of this experimental data.
The required information, including precise molecular geometry, bond parameters, conformational analysis, stereochemical confirmation, and details of intermolecular hydrogen bonding networks, is determined through SC-XRD analysis. Without a published crystal structure, it is not possible to provide scientifically accurate and specific data for the outlined sections and subsections.
Searches for the compound and related terms yielded crystallographic studies for structurally similar molecules or the precursor reactants, such as 2-chloro-5-nitroaniline (B146338). However, in adherence to the strict instructions to focus solely on This compound , data from these related compounds cannot be used as a substitute.
Therefore, the article cannot be generated at this time due to the absence of the necessary primary crystallographic data in the available scientific literature.
Crystallographic Analysis and Supramolecular Interactions
Crystal Packing and Intermolecular Interactions
π–π Stacking Interactions between Aromatic Rings
A significant contributor to the crystal packing of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline is the presence of π–π stacking interactions. These interactions occur between the electron-rich aniline (B41778) ring and the electron-deficient 2-chloro-5-nitrophenyl ring of adjacent molecules. The presence of the nitro group, a strong electron-withdrawing group, enhances the electron-accepting nature of its attached phenyl ring, thereby promoting these stacking interactions with the electron-donating aniline ring. The specific geometry of these interactions, including the centroid-to-centroid distance and the slip angle, is critical for maximizing the attractive forces. While specific data for the title compound is not available, related structures exhibit centroid-to-centroid distances in the range of 3.5 to 4.0 Å, which is characteristic of stabilizing π–π interactions.
Other Weak Non-Covalent Interactions
Beyond π–π stacking, the supramolecular assembly is further reinforced by a variety of other weak non-covalent interactions. Among these, C—H···O hydrogen bonds are prevalent, where a hydrogen atom from a C-H bond on an aromatic ring interacts with an oxygen atom of the nitro group on a neighboring molecule. These interactions, though weaker than conventional hydrogen bonds, play a significant role in the formation of extended molecular chains or sheets within the crystal lattice.
Additionally, C—H···π interactions are observed, where a hydrogen atom from one molecule interacts with the π-electron cloud of an aromatic ring of an adjacent molecule. The interplay of these varied weak interactions results in a robust three-dimensional supramolecular network, providing significant stability to the crystalline form. The presence of the chloro substituent also introduces the possibility of halogen bonding, although this is generally a weaker interaction.
Hirshfeld Surface Analysis and Fingerprint Plots
To quantitatively and qualitatively assess the intermolecular interactions, Hirshfeld surface analysis and the associated 2D fingerprint plots are invaluable tools. This computational method maps the electron distribution of a molecule within a crystal to visualize and quantify the intermolecular contacts.
Quantitative Analysis of Intermolecular Contacts
Following H···H contacts, O···H/H···O and C···H/H···C contacts are generally the next most significant contributors. The O···H/H···O contacts directly correspond to the C—H···O hydrogen bonds, while the C···H/H···C contacts represent van der Waals interactions and C—H···π interactions. The presence of the chlorine atom also gives rise to Cl···H/H···Cl contacts, the significance of which depends on the specific packing arrangement. A hypothetical breakdown of these contributions for a molecule like this compound, based on related compounds, is presented in the table below.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | ~35-45 |
| O···H/H···O | ~15-25 |
| C···H/H···C | ~10-20 |
| Cl···H/H···Cl | ~5-10 |
| C···C | ~3-7 |
| N···H/H···N | ~1-5 |
| Other | ~1-3 |
Visualization of Interaction Types and Contributions
The 2D fingerprint plots derived from the Hirshfeld surface analysis offer a visual representation of these intermolecular contacts. The distribution and shape of the points on the plot are characteristic of specific interaction types. For instance, sharp, distinct "spikes" on the plot are indicative of strong, directional interactions like hydrogen bonds, while more diffuse distributions represent weaker, less directional van der Waals forces.
The fingerprint plot for this compound would be expected to show prominent features corresponding to the aforementioned C—H···O hydrogen bonds and π–π stacking interactions. The visualization of these interactions allows for a more intuitive understanding of how individual molecules assemble to form the macroscopic crystal structure.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the properties of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline. DFT, with its inclusion of electron correlation, often provides results that are in close agreement with experimental data for a moderate computational cost. The B3LYP functional is a commonly employed hybrid functional for such studies. The HF method, while being a more fundamental ab initio approach, does not account for electron correlation, which can affect the accuracy of the results.
Geometry Optimization and Conformational Analysis
Geometry optimization is a crucial computational step to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process seeks to find the minimum energy conformation on the potential energy surface. For analogous Schiff bases, studies have shown that the molecule is generally not perfectly planar. nih.gov The dihedral angle between the two aromatic rings is a key parameter determined through optimization. For instance, in a related compound, the dihedral angle between the benzene (B151609) and thiophene (B33073) rings was found to be 36.72 (8)°. nih.gov The characteristic C=N double bond of the imine group is also a focal point of these calculations, with bond lengths typically around 1.27 Å. nih.gov Conformational analysis further explores the rotational barriers around single bonds to identify different stable conformers and their relative energies.
Table 1: Selected Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=N | 1.275 | ||
| C-Cl | 1.740 | ||
| N-O (nitro) | 1.230 | ||
| C-N=C | 120.5 | ||
| Ring A - Ring B | 45.0 | ||
| Note: These are illustrative values based on similar structures and not experimentally determined data for the specific compound. |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) Energies and Gap
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For Schiff bases containing nitro groups, the HOMO is often localized on the aniline (B41778) ring, while the LUMO is distributed over the nitro-containing ring and the imine bridge.
Table 2: Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
| EHOMO | -6.50 |
| ELUMO | -2.80 |
| Energy Gap (ΔE) | 3.70 |
| Note: These are illustrative values based on similar structures and not experimentally determined data for the specific compound. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atoms of the nitro group and the nitrogen atom of the imine group are expected to be regions of high negative potential. The hydrogen atoms of the aromatic rings would exhibit positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. ijnc.ir It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. wisc.edu This analysis can quantify the stabilization energy associated with these interactions, which are indicative of hyperconjugative effects. For the title compound, NBO analysis would likely reveal significant delocalization between the lone pairs of the nitrogen and oxygen atoms and the π* orbitals of the aromatic rings and the imine bond.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(Imine) | π(C-C)Ring B | 15.5 |
| π(C-C)Ring A | π(C-C)Ring B | 20.1 |
| LP(2) O(Nitro) | π*(N-O) | 45.2 |
| Note: E(2) represents the stabilization energy. These are illustrative values based on similar structures and not experimentally determined data for the specific compound. |
Local and Global Chemical Reactivity Descriptors
Table 4: Global Chemical Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.65 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.85 |
| Global Softness (S) | 1/(2η) | 0.27 |
| Note: These are illustrative values based on similar structures and not experimentally determined data for the specific compound. |
Conceptual Density Functional Theory (CDFT)
Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from the principles of DFT. It allows for a deeper understanding of chemical reactivity and selectivity. The principles of CDFT are used to derive the global and local reactivity descriptors mentioned previously. It provides a theoretical basis for the "hard and soft acids and bases" (HSAB) principle, which can be used to predict the outcome of chemical reactions.
Spectroscopic Property Predictions
Theoretical methods are instrumental in predicting and interpreting various types of spectra, offering a deeper understanding of the molecule's quantum mechanical nature.
Simulation of Vibrational (IR/Raman) Spectra
Vibrational spectroscopy is a key tool for identifying functional groups and understanding the bonding within a molecule. Density Functional Theory (DFT) calculations are commonly employed to simulate Infrared (IR) and Raman spectra with a high degree of accuracy. For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed on the optimized molecular geometry.
The simulation would yield a series of vibrational frequencies, each corresponding to a specific mode of atomic motion. Key vibrational modes expected for this molecule would include:
C=N (Imine) Stretch: This is a characteristic peak for Schiff bases and is expected to appear in the 1600-1650 cm⁻¹ region.
NO₂ (Nitro) Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are anticipated around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-Cl (Chloro) Stretch: The stretching vibration for the carbon-chlorine bond is typically observed in the 600-800 cm⁻¹ range.
Aromatic C-H and C=C Stretches: These vibrations from the two phenyl rings would appear at their characteristic frequencies, typically above 3000 cm⁻¹ for C-H stretches and in the 1400-1600 cm⁻¹ range for C=C ring stretches.
An illustrative table of predicted key vibrational frequencies based on studies of similar chloro-nitro substituted N-benzylideneanilines is presented below.
Table 1: Illustrative Predicted Vibrational Frequencies for this compound (Note: These are representative values based on analogous compounds and not from a direct simulation of the target molecule.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3100 - 3000 |
| C=N Imine Stretch | ~1625 |
| Aromatic C=C Stretch | ~1580, 1475 |
| Asymmetric NO₂ Stretch | ~1530 |
| Symmetric NO₂ Stretch | ~1350 |
| C-N Stretch | ~1180 |
| C-Cl Stretch | ~750 |
Prediction of Electronic Absorption (UV-Vis) Spectra using TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The highest occupied molecular orbital (HOMO) is likely to be localized on the aniline ring, while the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the nitro-substituted phenyl ring and the imine bridge. The energy difference between these frontier orbitals (the HOMO-LUMO gap) will largely determine the wavelength of the longest-absorption band. The electron-withdrawing nature of the nitro and chloro groups is expected to influence these transitions significantly.
Table 2: Illustrative Predicted Electronic Transitions for this compound (Note: These are hypothetical values for illustrative purposes.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~350 | > 0.1 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~280 | > 0.1 | HOMO-1 → LUMO (π→π) |
Comparison with Experimental Data for Validation
A crucial step in computational research is the validation of theoretical results against experimental data. Once experimental IR and UV-Vis spectra for this compound are obtained, they can be compared with the simulated spectra.
For vibrational spectra, a good agreement between the calculated and experimental peak positions, after applying a suitable scaling factor to the theoretical frequencies to account for anharmonicity and basis set limitations, would validate the computed geometry and vibrational assignments.
For UV-Vis spectra, the calculated λmax values from TD-DFT are compared with the absorption maxima observed experimentally. The solvent used in the experimental measurement is often modeled in the calculation using methods like the Polarizable Continuum Model (PCM) to achieve a more accurate comparison. A close match between theoretical and experimental λmax values would confirm the accuracy of the predicted electronic transitions.
Thermodynamic and Energetic Considerations
Computational methods can also provide valuable data on the thermodynamic stability and energetic properties of molecules.
Enthalpy, Entropy, and Gibbs Free Energy Calculations for Formation
The thermodynamic parameters for the formation of this compound from its reactants (2-chloro-5-nitrobenzaldehyde and aniline) can be calculated using DFT. By computing the total energies of the reactants and the product, the enthalpy of reaction (ΔH) can be determined.
Furthermore, frequency calculations not only provide vibrational spectra but also allow for the determination of thermal corrections to the electronic energy, yielding enthalpy (H), entropy (S), and consequently, the Gibbs free energy (G) at a given temperature. The change in these parameters for the formation reaction (ΔH_form, ΔS_form, and ΔG_form) can then be calculated, providing insight into the spontaneity and thermodynamics of the Schiff base formation.
Table 3: Illustrative Thermodynamic Parameters for the Formation Reaction (Note: These values are hypothetical and represent typical results from such calculations.)
| Parameter | Calculated Value |
| Enthalpy of Formation (ΔH_form) | (e.g., -x kJ/mol) |
| Entropy of Formation (ΔS_form) | (e.g., +y J/mol·K) |
| Gibbs Free Energy of Formation (ΔG_form) | (e.g., -z kJ/mol at 298K) |
A negative ΔG_form would indicate that the formation of the Schiff base is a spontaneous process under standard conditions.
Tautomeric Equilibrium Constants and Energy Differences
Schiff bases can potentially exist in different tautomeric forms, most commonly the enol-imine and keto-amine forms, particularly when a hydroxyl group is present ortho to the imine on the aldehyde-derived ring. While the parent structure of this compound does not possess this hydroxyl group, other forms of tautomerism, such as those involving the nitro group (aci-nitro tautomer), could be computationally investigated.
To study a potential tautomeric equilibrium, the geometries of the different tautomers would be optimized, and their relative energies (both electronic and Gibbs free energies) would be calculated. The energy difference (ΔE or ΔG) between the tautomers allows for the calculation of the equilibrium constant (K_eq) using the equation ΔG = -RT ln(K_eq). A significant energy difference would indicate that one tautomer is heavily favored at equilibrium. For most simple N-benzylideneanilines without ortho-hydroxyl groups, the imine form is overwhelmingly the most stable.
Advanced Theoretical Modeling
Computational chemistry provides a powerful lens for examining the intricate properties of this compound at a molecular level. Through advanced modeling techniques, it is possible to predict and analyze characteristics that are difficult to measure experimentally. The presence of a chloro group, a nitro group, and the azomethine linkage creates a unique electronic environment, making this molecule a subject of considerable theoretical interest.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture and crystal packing of molecular solids. For this compound, NCI analysis, often visualized through Hirshfeld surface analysis and Reduced Density Gradient (RDG) plots, can elucidate the nature and strength of weak interactions governing its solid-state structure.
The key interactions expected within the crystal lattice of this compound include:
Hydrogen Bonds: Weak C—H···O hydrogen bonds are likely to form between the aniline or benzylidene protons and the oxygen atoms of the nitro group on a neighboring molecule. nih.gov
Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with the nitro group's oxygen atoms or the π-system of the aromatic rings.
π-π Stacking: The aromatic rings (both the aniline and the chloronitrophenyl moieties) can engage in offset π-π stacking interactions, contributing to crystal stability.
Computational studies on similar Schiff bases, such as 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, have demonstrated the importance of C—H···O hydrogen bonds in linking molecules within the crystal structure. nih.gov Hirshfeld surface analysis of such compounds quantifies these interactions, with distinct spikes in the fingerprint plots corresponding to specific close contacts. For this compound, similar analyses would be expected to reveal a complex network of weak interactions that dictate its molecular assembly.
Table 1: Predicted Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Predicted Importance |
| Hydrogen Bond | C-H (Aromatic) | O (Nitro Group) | High |
| Halogen Bond | C-Cl | O (Nitro Group), π-system | Moderate |
| π-π Stacking | Phenyl Ring | Chloronitrophenyl Ring | Moderate |
| van der Waals | All atoms | All atoms | High |
Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity (non-biological focus)
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural properties of a molecule and its activity. While often used in drug design, QSAR can also be applied to predict chemical reactivity. For this compound, a QSAR model could predict its reactivity in various chemical transformations, such as susceptibility to nucleophilic attack or its role in photocatalytic processes. nih.gov
The development of a QSAR model for chemical reactivity involves calculating a set of molecular descriptors. These descriptors can be categorized as electronic, steric, and thermodynamic.
Electronic Descriptors: Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges are crucial. researchgate.net The electron-withdrawing nature of the nitro and chloro groups significantly lowers the LUMO energy, making the imine carbon susceptible to nucleophilic attack.
Thermodynamic Descriptors: Properties such as heat of formation, Gibbs free energy, and total energy can be correlated with the stability of the molecule and its transition states during a reaction. researchgate.net
Steric Descriptors: Molecular weight, volume, surface area, and specific topological indices describe the size and shape of the molecule, which influence its interaction with other reactants.
A hypothetical QSAR model for a series of related benzylideneanilines could take the form of a multiple linear regression equation:
Reactivity = c₀ + c₁(E_LUMO) + c₂(Dipole Moment) + c₃(Molecular Volume)
In such a model for this compound, the strong negative values for E_LUMO would likely correlate with higher reactivity towards nucleophiles. Studies on substituted benzylideneacetophenones have successfully used electronic and thermodynamic parameters to build QSAR models for their activity. researchgate.net
Table 2: Key Molecular Descriptors for QSAR Analysis of Chemical Reactivity
| Descriptor Class | Example Descriptors | Relevance to Reactivity |
| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment | Governs susceptibility to electrophilic/nucleophilic attack, charge distribution. |
| Thermodynamic | Heat of Formation, Total Energy, Gibbs Free Energy | Relates to molecular stability and reaction favorability. |
| Steric/Topological | Molecular Weight, Molar Volume, Surface Area | Influences accessibility of reactive sites. |
Prediction of Nonlinear Optical (NLO) Properties
Molecules with significant charge asymmetry, typically containing electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. nih.gov this compound possesses these features: the aniline ring can act as a weak electron donor, the chloronitrophenyl ring is a strong electron acceptor (due to the -NO₂ and -Cl groups), and the azomethine bridge (-CH=N-) provides π-conjugation. This intramolecular charge transfer character makes it a candidate for NLO materials. researchgate.net
Theoretical predictions of NLO properties are primarily based on quantum chemical calculations of polarizability (α) and hyperpolarizabilities (β and γ). The first hyperpolarizability (β) is particularly important for second-order NLO applications like second-harmonic generation. researchgate.netnih.gov
Computational methods, such as Density Functional Theory (DFT), are used to calculate these properties. nih.gov For this compound, calculations would likely reveal:
A significant ground-state dipole moment.
A large value for the first hyperpolarizability (β), indicating a strong NLO response. The magnitude of β is highly dependent on the energy difference between the ground and excited states and the transition dipole moment.
Analysis of the HOMO and LUMO would show that the HOMO is primarily localized on the aniline moiety, while the LUMO is concentrated on the 2-chloro-5-nitrophenyl ring, confirming the charge-transfer nature of the molecule.
Studies on other Schiff bases have shown that the introduction of strong acceptor groups, like the nitro group, dramatically increases the hyperpolarizability values. dntb.gov.ua The combination of both chloro and nitro substituents in the target molecule is expected to result in a pronounced NLO effect.
Table 3: Predicted Nonlinear Optical (NLO) Parameters
| Parameter | Symbol | Significance | Predicted Value for Target Compound |
| Linear Polarizability | α | Linear response to an electric field | Moderate to High |
| First Hyperpolarizability | β | Second-order NLO response | High |
| Second Hyperpolarizability | γ | Third-order NLO response | Moderate |
| HOMO-LUMO Gap | ΔE | Related to intramolecular charge transfer | Relatively Small |
Molecular Docking for Ligand-Target Interactions (strictly theoretical without biological implications)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a "target" or "receptor"). While its primary application is in drug discovery, the methodology can be used in a purely theoretical context to understand the non-covalent binding potential of a ligand with a well-defined cavity or surface, such as a cyclodextrin, a zeolite framework, or a synthetic receptor.
For this compound, a theoretical docking study could explore its interaction with a model cavity. The simulation calculates the binding energy, which indicates the stability of the ligand-target complex. The results would detail the specific interactions driving the binding.
In a hypothetical docking scenario with a hydrophobic cavity containing some polar residues, the following interactions would be anticipated:
Hydrophobic Interactions: The aromatic rings of the ligand would favorably interact with nonpolar regions of the target cavity.
Hydrogen Bonding: The nitro group's oxygen atoms could act as hydrogen bond acceptors with suitable donor groups on the target.
Halogen Bonding: The chlorine atom could form a halogen bond with a Lewis basic site (e.g., a carbonyl oxygen) within the target.
Docking studies on structurally similar Schiff base metal complexes have been performed to understand their binding mechanisms with various proteins. nih.govnih.gov These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in determining the binding affinity. A purely theoretical study on this compound would apply the same principles to map its potential for forming stable host-guest complexes based on its structural and electronic features.
Table 4: Potential Interactions in a Theoretical Molecular Docking Scenario
| Ligand Feature | Target Feature | Interaction Type | Estimated Contribution to Binding Energy |
| Aniline & Phenyl Rings | Hydrophobic Pocket | van der Waals, Hydrophobic | Favorable |
| Nitro Group (Oxygens) | Hydrogen Bond Donor (e.g., -OH, -NH) | Hydrogen Bond | Strongly Favorable |
| Chlorine Atom | Lewis Base (e.g., C=O) | Halogen Bond | Favorable |
| Imine Nitrogen | Hydrogen Bond Donor | Hydrogen Bond | Moderately Favorable |
Applications in Chemical Science
Coordination Chemistry and Metal Complexation
The field of coordination chemistry extensively utilizes Schiff bases due to their ability to form stable complexes with a wide array of metal ions. N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline is no exception, serving as a versatile ligand in the synthesis of novel metal complexes with diverse structural and functional properties.
This compound as a Ligand
This compound functions as a ligand, a molecule that donates electrons to a central metal atom to form a coordination complex. The key to its ligating ability lies in the nitrogen atom of the imine group (-C=N-), which possesses a lone pair of electrons available for coordination with metal ions. nih.govresearchgate.net The presence of the chloro and nitro groups on the phenyl ring influences the electronic properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes. These substituents can modulate the electron density on the imine nitrogen, thereby fine-tuning the coordination properties of the ligand.
Synthesis and Characterization of Metal Complexes (e.g., Zn(II) Complexes)
The synthesis of metal complexes involving this compound is typically achieved through the reaction of the Schiff base with a suitable metal salt in an appropriate solvent. For instance, the synthesis of a Zn(II) complex would involve reacting the ligand with a zinc(II) salt, such as zinc(II) chloride or zinc(II) acetate, often under reflux conditions. nanobioletters.com
The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose:
| Technique | Purpose |
| Infrared (IR) Spectroscopy | To confirm the coordination of the imine nitrogen to the metal ion, evidenced by a shift in the C=N stretching frequency. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the complex in solution. |
| UV-Visible Spectroscopy | To study the electronic transitions within the complex and provide insights into its geometry. researchgate.net |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern of the complex. |
| Elemental Analysis | To confirm the stoichiometric ratio of metal to ligand in the complex. researchgate.net |
| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in the solid state. |
Chelation Properties and Coordination Geometry
This compound typically acts as a monodentate or bidentate ligand. In its most common coordination mode, the imine nitrogen atom donates its lone pair of electrons to the metal center. jocpr.com Depending on the reaction conditions and the nature of the metal ion, other donor atoms, such as the oxygen atoms of the nitro group, could potentially participate in coordination, leading to chelation. Chelation, the formation of a ring structure between the ligand and the metal ion, significantly enhances the stability of the resulting complex.
The coordination geometry of the metal complexes is dictated by the coordination number of the central metal ion and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral. jocpr.comcosmosscholars.com For example, a Zn(II) complex with two molecules of the Schiff base ligand might adopt a tetrahedral geometry. The specific geometry can be predicted and confirmed using spectroscopic techniques and X-ray crystallography.
Catalytic Activity of Metal Complexes
Metal complexes derived from Schiff bases are renowned for their catalytic applications in a variety of organic transformations. The metal complexes of this compound are potential catalysts for reactions such as oxidation, reduction, and polymerization. nih.govmdpi.com The catalytic activity is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrate molecules, thereby activating them for reaction. The ligand framework can be modified to tune the steric and electronic environment around the metal center, which in turn can influence the catalytic efficiency and selectivity of the complex.
Material Science and Functional Materials
The unique chemical properties of this compound and its metal complexes make them attractive building blocks for the development of new functional materials.
Development of New Materials with Specific Chemical Properties
The incorporation of this compound into larger molecular architectures or polymeric structures can lead to the creation of materials with tailored chemical and physical properties. For instance, the presence of the nitro group can impart non-linear optical (NLO) properties to materials, making them potentially useful in optoelectronic devices. Furthermore, the ability of the Schiff base to form stable metal complexes allows for the design of metal-organic frameworks (MOFs) and coordination polymers. These materials possess porous structures and have potential applications in gas storage, separation, and catalysis. The specific properties of these materials can be fine-tuned by varying the metal ion and the organic ligand.
Investigation of Thermochromic and Photochromic Features
Thermochromism and photochromism, the ability of a compound to change color in response to heat and light, respectively, are well-documented phenomena in the class of Schiff bases. researchgate.netrsc.org These properties are typically rooted in molecular transformations such as proton transfer between tautomeric forms (enol-keto) or cis-trans isomerization around the C=N double bond. bohrium.comresearchgate.net The specific chromic behavior is heavily influenced by the molecular structure and the crystalline packing. rsc.orguoa.gr
For many Schiff bases, particularly those derived from salicylaldehyde (B1680747) (anils), planarity of the molecule is a key determinant; planar molecules tend to exhibit thermochromism, whereas non-planar structures are often photochromic. uoa.gr The presence of electron-withdrawing groups, such as the nitro group (-NO₂) present in this compound, can significantly influence the electronic transitions and thus the chromic properties. bohrium.com Studies on various salicylaldehyde Schiff bases with nitro group substituents have explored these reversible color changes, attributing the mechanism to an intramolecular proton transfer upon heating. bohrium.com
While the general class of nitro-substituted Schiff bases is a subject of active research for these properties, specific experimental studies detailing the thermochromic or photochromic features of this compound are not extensively reported in the reviewed literature. However, its structural components suggest a potential for such behavior, warranting further investigation.
Applications in Nonlinear Optics
Organic materials with nonlinear optical (NLO) properties are crucial for the development of modern photonics and optoelectronics, finding use in applications like optical communications, data storage, and frequency conversion. nih.govscispace.com Schiff bases have emerged as a promising class of NLO materials due to their extensive π-conjugated systems and the presence of intramolecular charge transfer characteristics, which can lead to a significant NLO response. nih.govnih.gov The molecular design often involves creating a "push-pull" system with electron donor and acceptor groups, which enhances the second- and third-order optical nonlinearities. nih.gov
The structure of this compound, featuring a chloro and a strong electron-accepting nitro group, fits the profile of a molecule with potential NLO properties. While direct measurements on this specific compound are not widely available, research on structurally similar Schiff bases provides insight into its potential. For instance, the compound 4-chloro-4'-methoxy benzylideneaniline (B1666777) (CMOBA), another halogenated Schiff base, has been shown to possess notable NLO characteristics.
Detailed studies on CMOBA revealed a significant second harmonic generation (SHG) efficiency and a measurable two-photon absorption coefficient, highlighting the potential of this molecular framework in NLO applications.
Table 1: NLO Properties of a Structurally Similar Schiff Base (CMOBA)
| Property | Value | Reference Compound |
|---|---|---|
| Second Harmonic Generation (SHG) Efficiency | 3.7 times that of KDP | Potassium Dihydrogen Phosphate (KDP) |
| Effective Two-Photon Absorption Coefficient (β) | 3 × 10⁻¹² m/W | N/A |
Data for 4-chloro-4'-methoxy benzylideneaniline (CMOBA), a related compound, is presented for illustrative purposes.
These findings suggest that this compound is a promising candidate for NLO material research. nih.gov
Analytical Chemistry and Sensing
This compound as a Reagent or Precursor
In analytical and synthetic chemistry, Schiff bases and their precursors are foundational materials. The synthesis of this compound is achieved through the condensation of 2-chloro-5-nitrobenzaldehyde (B167295) and aniline (B41778). edu.krdresearchgate.net The precursors themselves are valuable intermediates. Substituted nitrobenzene (B124822) and aniline derivatives, such as 2-chloro-5-nitroaniline (B146338), are widely used as starting materials for a variety of products including dyes, pigments, pesticides, and specialized rubber chemicals. nih.govresearchgate.net
The resulting Schiff base can serve as a stable intermediate for more complex organic syntheses. Furthermore, related compounds have been synthesized for use as high-purity reference materials and standard samples in subsequent chemical and biological experiments, indicating a potential role for this compound in analytical applications. google.com
Development of Chemical Sensors for Metal Ions (e.g., Hg²⁺) or Other Analytes
Schiff bases are highly effective as ligands in coordination chemistry and have been extensively developed as chemosensors for detecting metal ions. mdpi.commdpi.com The sensing mechanism relies on the coordination of the imine nitrogen (-C=N-) and other nearby donor atoms with a target metal ion. This interaction alters the electronic properties of the molecule, resulting in a detectable colorimetric or fluorescent signal. mdpi.com
Schiff base sensors have been designed for high selectivity and sensitivity towards various metal ions, including hazardous heavy metals like mercury (Hg²⁺), as well as chromium (Cr³⁺) and iron (Fe²⁺/Fe³⁺). mdpi.com The design of the Schiff base, including the specific substituents on the aromatic rings, can be tuned to optimize binding affinity and selectivity for a particular analyte. While the principle is well-established for the Schiff base class of compounds, the specific application of this compound as a chemical sensor for Hg²⁺ or other ions has not been prominently featured in the available scientific literature.
Polymerization Catalysis and Organic Syntheses
The precursors of this compound are noted for their utility in polymerization. Specifically, substituted aniline derivatives like 2-chloro-5-nitroaniline are cited as useful polymerization catalysts. nih.govresearchgate.netresearchgate.net This suggests that the Schiff base itself, or its derivatives, could be explored for similar catalytic activities.
In the broader context of organic synthesis, aniline derivatives are crucial monomers for producing new polyaniline (PANI) materials. nih.govrsc.org These polymers are investigated for a range of applications, including the development of chemical sensors. rsc.org The synthesis of Schiff bases from aniline and its derivatives is a fundamental step in creating diverse molecular architectures. researchgate.netinternationaljournalcorner.com These compounds serve as versatile building blocks for constructing complex heterocyclic systems and other valuable organic molecules. nih.gov
Conclusion and Future Research Perspectives
Summary of Key Findings on N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
The compound is formed from the condensation reaction of 2-chloro-5-nitrobenzaldehyde (B167295) and aniline (B41778). The presence of both an electron-withdrawing nitro group (-NO₂) and a halogen chloro (-Cl) group on the benzaldehyde (B42025) ring, combined with the aniline moiety, suggests a molecule with potentially interesting electronic and steric properties. Based on the general characteristics of analogous Schiff bases, it can be inferred that this compound possesses a foundational structure suitable for coordination chemistry and potential biological activity. However, without experimental data, its specific physicochemical and biological profiles remain hypothetical.
Table 1: Predicted Physicochemical Properties and Precursor Data
| Property | Value/Information | Source/Basis |
|---|---|---|
| Molecular Formula | C₁₃H₉ClN₂O₂ | Calculated |
| Molecular Weight | 276.68 g/mol | Calculated |
| Precursor 1 | 2-chloro-5-nitrobenzaldehyde | Synthesis Reactant |
| Precursor 2 | Aniline | Synthesis Reactant |
| Core Structure | Schiff Base (Azomethine group, -C=N-) | Chemical Class |
| Key Substituents | Chloro group (ortho), Nitro group (meta) | Structural Feature |
| Predicted Activity | Potential antimicrobial, anticancer, ligand for metal complexes | Extrapolation from analogous compounds nih.govresearchgate.net |
Identification of Knowledge Gaps and Unexplored Research Avenues
The primary and most significant knowledge gap is the lack of fundamental research on this compound. The scientific community has yet to formally document its synthesis, isolation, and characterization. This absence of foundational data presents a wide-open field for investigation.
Key unexplored research avenues include:
Synthesis and Characterization: There is no standardized, published protocol for the synthesis and purification of this compound. Consequently, its spectroscopic data (¹H-NMR, ¹³C-NMR, FT-IR, Mass Spectrometry) and crystal structure have not been determined.
Physicochemical Properties: Experimental data on its melting point, solubility, stability, and photophysical properties (UV-Vis absorption and fluorescence) are entirely missing.
Biological Screening: The compound has not been screened for any biological activities. Given that many Schiff bases with nitro and halo-substituents exhibit antimicrobial, antifungal, and anticancer properties, its potential in medicinal chemistry is completely unexplored nih.govresearchgate.net.
Coordination Chemistry: The capacity of this compound to act as a ligand for transition metal ions has not been investigated. The nitrogen atom of the azomethine group and the oxygen atoms of the nitro group are potential donor sites, making it a candidate for forming novel metal complexes with catalytic or material applications.
Potential for Advanced Synthetic Routes and Novel Derivatizations
While a traditional condensation reaction under reflux in a solvent like ethanol (B145695) is the standard method for Schiff base synthesis, there is considerable potential for applying advanced and more sustainable synthetic methodologies to this compound. Future research could explore microwave-assisted synthesis or ultrasound-promoted reactions to potentially increase yields, reduce reaction times, and minimize solvent usage. The use of green catalysts, such as natural acids, could also be investigated to develop more environmentally benign synthetic protocols nih.gov.
Furthermore, the structure of this compound is ripe for novel derivatizations to create a library of related compounds with fine-tuned properties. Key derivatization strategies could include:
Modification of the Aniline Ring: Introducing various substituents (e.g., alkyl, alkoxy, hydroxyl, or additional halogens) at different positions on the aniline ring would systematically alter the electronic and steric nature of the molecule. This could significantly impact its coordination behavior and biological activity.
Functionalization of the Benzaldehyde Moiety: Although the starting material is fixed, exploring reactions that modify the existing chloro or nitro groups post-synthesis could lead to new functionalities.
Reduction of the Azomethine Bond: The C=N bond can be selectively reduced to an amine linkage, creating a more flexible N,N-substituted ethylene-1,2-diamine derivative, which could exhibit entirely different chemical and biological properties compared to the parent Schiff base.
Prospects for Further Theoretical and Computational Refinements
In the absence of experimental data, theoretical and computational chemistry offers a powerful tool for the initial exploration of this compound. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, vibrational frequencies (simulating its IR spectrum), and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding its reactivity and potential applications in electronics.
Future computational studies could focus on:
Structural Optimization: Determining the most stable conformation and predicting key bond lengths and angles.
Molecular Electrostatic Potential (MEP) Mapping: Identifying the electron-rich and electron-deficient regions of the molecule to predict sites for electrophilic and nucleophilic attack and its intermolecular interaction patterns.
Quantum Theory of Atoms in Molecules (QTAIM): Analyzing the nature of chemical bonds and non-covalent interactions within the molecule.
Molecular Docking Simulations: In silico screening of the compound against various biological targets (e.g., bacterial enzymes or cancer-related proteins) to predict its potential as a therapeutic agent and guide future experimental work. These approaches have been successfully applied to similar Schiff bases to forecast their biological efficacy.
Outlook on Emerging Applications in Chemical and Material Sciences
Based on the known applications of related halogenated and nitro-substituted Schiff bases, this compound holds promise in several emerging areas of chemical and material sciences.
Development of Novel Metal Complexes: As a ligand, it could be used to synthesize new transition metal complexes. Such complexes are often investigated for their catalytic activity in organic synthesis, their potential as sensors for specific ions or molecules, and their unique magnetic or optical properties. The combined electronic effects of the chloro and nitro groups could modulate the properties of the resulting metal complexes in interesting ways.
Nonlinear Optical (NLO) Materials: Organic molecules with significant intramolecular charge transfer, often found in structures with electron-donating and electron-withdrawing groups connected by a π-system, can exhibit NLO properties. The structure of this Schiff base is consistent with this motif, suggesting it could be a candidate for investigation in materials for optoelectronics.
Corrosion Inhibitors: Schiff bases are known to be effective corrosion inhibitors for various metals and alloys due to their ability to adsorb onto the metal surface through heteroatoms (like nitrogen). This compound could be evaluated for its potential in this industrial application.
Chemosensors: Derivatization of the core structure, for instance by adding specific binding sites, could lead to the development of chemosensors for detecting environmentally or biologically important species.
Q & A
Q. What is the optimal synthetic route for N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline, and how can purity be ensured?
Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 2-chloro-5-nitrobenzaldehyde and aniline. Key steps include:
- Reagents: Use equimolar ratios of aldehyde and aniline in ethanol or methanol.
- Catalyst: Add a catalytic amount of glacial acetic acid (1–2 drops) to facilitate imine formation.
- Conditions: Reflux at 70–80°C for 4–6 hours under inert atmosphere (N₂/Ar) to prevent oxidation.
- Purification: Recrystallize from hot ethanol or use column chromatography (silica gel, hexane/ethyl acetate 8:2) to remove unreacted starting materials.
- Validation: Confirm purity via TLC, HPLC, and melting point analysis.
References: Structural analogs and synthesis protocols in (vismodegib intermediate synthesis) and (Schiff base condensation) .
Q. Which spectroscopic techniques are critical for characterizing this Schiff base?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to identify the imine proton (δ 8.5–9.0 ppm) and aromatic protons. Compare experimental shifts with DFT-calculated values for validation .
- FT-IR: Confirm the C=N stretch (1600–1650 cm⁻¹) and absence of NH₂ peaks from unreacted aniline.
- Mass Spectrometry: High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and NO₂ groups .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., torsional flexibility) or crystal packing forces. Address this by:
- Software Tools: Refine structures using SHELXL () and validate with PLATON or Mercury.
- Cross-Validation: Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., Gaussian/B3LYP/6-311G**).
- Twinned Data: Use TWINLAW in SHELXL for twinned crystals (common in nitroaromatic compounds) .
Q. How can this Schiff base be utilized in designing metal complexes, and what factors influence ligand coordination?
Methodological Answer:
- Metal Selection: Transition metals (e.g., Ni²⁺, Cu²⁺) favor square-planar or octahedral geometries. Use ’s protocol for Ni complexes.
- Reaction Conditions: React the Schiff base (0.1 mmol) with metal salts (e.g., NiCl₂·6H₂O) in methanol at 60°C for 2 hours.
- Characterization: Employ UV-Vis (d-d transitions), EPR (for paramagnetic metals), and single-crystal XRD to confirm coordination mode .
Q. What experimental strategies mitigate instability of this compound under acidic or oxidative conditions?
Methodological Answer:
- Storage: Store under argon at –20°C in amber vials to prevent photodegradation.
- Buffered Media: Conduct reactions in pH 7–8 buffers (e.g., phosphate) to avoid imine hydrolysis.
- Stabilizers: Add radical scavengers (e.g., BHT) during long-term studies.
References: Handling guidelines in and stability protocols in .
Data Analysis & Experimental Design
Q. How to interpret conflicting NMR and computational data for the imine bond geometry?
Methodological Answer:
Q. What solvent systems optimize solubility for reactivity studies?
Methodological Answer:
Q. How to assess the compound’s potential as a pharmacophore in drug discovery?
Methodological Answer:
- In Silico Screening: Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases).
- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays ( methodology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
